N-[4-(pyridin-2-ylmethyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(pyridin-2-ylmethyl)phenyl]cyclopropanecarboxamide is an organic compound that belongs to the class of aromatic amides It features a cyclopropane ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-ylmethyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-(pyridin-2-ylmethyl)aniline with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-ylmethyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(pyridin-2-ylmethyl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-ylmethyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide
Uniqueness
N-[4-(pyridin-2-ylmethyl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[4-(pyridin-2-ylmethyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H16N2O/c19-16(13-6-7-13)18-14-8-4-12(5-9-14)11-15-3-1-2-10-17-15/h1-5,8-10,13H,6-7,11H2,(H,18,19) |
InChI Key |
DANGOTPBUDOAFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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